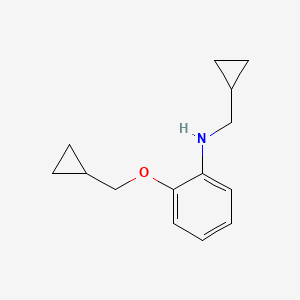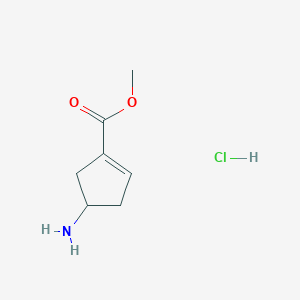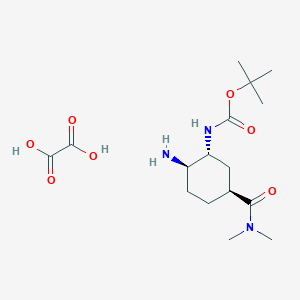
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine
Übersicht
Beschreibung
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine (CPMPA) is an organic compound that is widely used in the scientific research field. It is a versatile compound that has a variety of applications and can be used for a variety of purposes. CPMPA is synthesized through a specific chemical process and has been used in many different scientific studies.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine has been used in a variety of scientific research studies. It has been used as a tool to study the effects of drugs on the brain and nervous system. It has also been used to study the effects of environmental toxins on the body. Additionally, (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine has been used to study the effects of certain drugs on the cardiovascular system.
Wirkmechanismus
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine works by binding to certain receptors in the body. These receptors are found in the brain and nervous system and when (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine binds to them, it can affect the way the body responds to certain drugs or toxins. It can also have an effect on the way the body processes certain drugs or toxins.
Biochemical and Physiological Effects
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine has been shown to have a variety of biochemical and physiological effects. It can affect the way the body metabolizes drugs and toxins, as well as the way the body responds to certain drugs and toxins. It has also been shown to have an effect on the way the body regulates hormones and enzymes. Additionally, it can affect the way the body processes glucose and other nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable when stored. Additionally, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to using (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine in laboratory experiments. It is not very soluble in water and can be difficult to work with in certain solutions. Additionally, it can be difficult to measure its effects in certain systems.
Zukünftige Richtungen
There are a variety of potential future directions for (2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine research. One potential direction is to further study its effects on the brain and nervous system. Additionally, further research could be done to study its effects on the cardiovascular system and on the metabolism of drugs and toxins. Additionally, further research could be done to study its effects on hormones and enzymes. Finally, further research could be done to study its effects on the regulation of glucose and other nutrients.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-4-14(16-10-12-7-8-12)13(3-1)15-9-11-5-6-11/h1-4,11-12,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKABRCDSMVXBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylmethoxyphenyl)-cyclopropylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)